![molecular formula C21H21NO5 B2879661 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid CAS No. 1695476-98-2](/img/structure/B2879661.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 and its linear formula is C19H19NO5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C19H19NO5 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group, which is in turn attached to a 2-(oxolan-3-yl)acetic acid group. The Fmoc group is a common protective group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Oligomers and Amino Acid Derivatives
Synthesis of oligomers
The compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared. These monomers were incorporated into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length, highlighting its utility in complex oligomer synthesis (Gregar & Gervay-Hague, 2004).
Derivatives in enzyme-activated surfactants
The compound's derivatives have been used as surfactants for carbon nanotubes (CNTs), demonstrating the potential in materials science for creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application underlines its importance in nanotechnology and materials engineering (Cousins et al., 2009).
Fluorophore Development for Biomedical Analysis
Development of novel fluorophores
A derivative, 6-methoxy-4-quinolone, has been explored for its strong fluorescence characteristics in a wide pH range of aqueous media. This novel fluorophore exhibits potential for biomedical analysis, including as a fluorescent labeling reagent for the determination of carboxylic acids. Its stability and strong fluorescence across a broad pH spectrum make it a valuable tool in fluorescence microscopy and analysis (Hirano et al., 2004).
Peptide Synthesis and Modification
Preparation for solid-phase syntheses
The compound has been key in preparing N-Fmoc-protected β2-homoamino acids, facilitating the synthesis of β-peptides. This highlights its role in peptide chemistry, enabling the development of peptides with potential therapeutic applications (Šebesta & Seebach, 2003).
Carboxylic Acid Analysis
Carbonyl group determination in cellulosics
The compound has been utilized in a novel method for the determination of carbonyl groups in cellulosic materials. This application is significant for the analysis of cellulosic material degradation and modification, offering accurate determination of carbonyl profiles relative to molecular weight (Röhrling et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVWTMAIPKJGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)
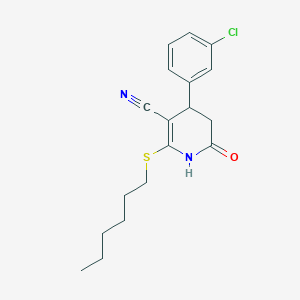

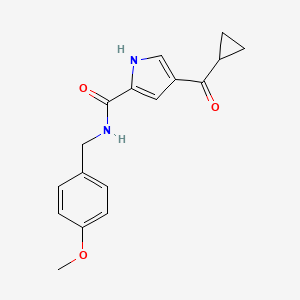
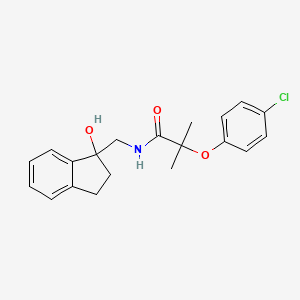
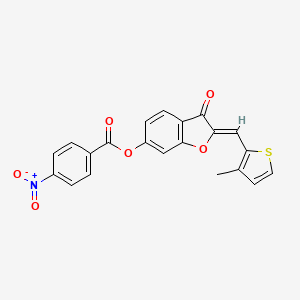
![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)

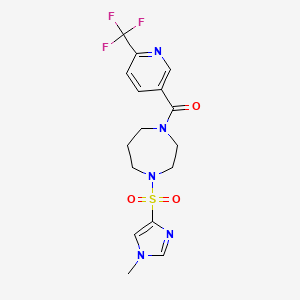
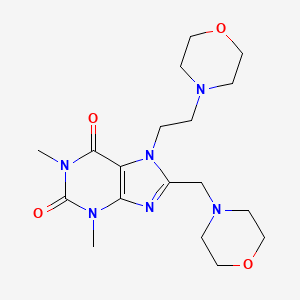
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)